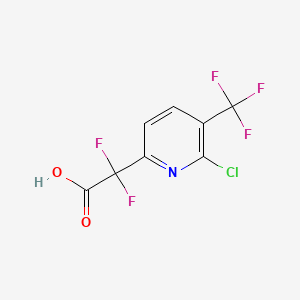
Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate is an organoboron compound with the molecular formula C6H4BF4KO. This compound is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate can be synthesized through the reaction of 3-fluoro-2-hydroxyphenylboronic acid with potassium trifluoroborate. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. These reactions involve the formation of carbon-carbon bonds between the borate and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, ethanol).
Conditions: Reactions are typically carried out under reflux conditions with inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate exerts its effects involves the formation of a palladium-boron complex during the Suzuki–Miyaura coupling reaction. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond, resulting in the desired biaryl product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate
- Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate
Uniqueness
Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This compound offers distinct advantages in terms of stability and compatibility with various reaction conditions compared to other similar boron reagents .
Propriétés
Formule moléculaire |
C6H4BF4KO |
|---|---|
Poids moléculaire |
218.00 g/mol |
Nom IUPAC |
potassium;trifluoro-(3-fluoro-2-hydroxyphenyl)boranuide |
InChI |
InChI=1S/C6H4BF4O.K/c8-5-3-1-2-4(6(5)12)7(9,10)11;/h1-3,12H;/q-1;+1 |
Clé InChI |
IDOIPVCZSBHWEW-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C(=CC=C1)F)O)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13462817.png)

![(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride](/img/structure/B13462837.png)


![rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane](/img/structure/B13462854.png)
![3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride](/img/structure/B13462867.png)


![[3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)


amine hydrochloride](/img/structure/B13462900.png)
